molecular formula C8H19ClN2O2 B13148696 N-Me-D-Lys-OMe.HCl

N-Me-D-Lys-OMe.HCl

Cat. No.: B13148696
M. Wt: 210.70 g/mol
InChI Key: VOMBYPVECYNCTN-OGFXRTJISA-N
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Description

N-Methyl-D-lysine methyl ester hydrochloride is a derivative of the amino acid lysine. It is often used in peptide synthesis and other biochemical applications due to its unique properties. The compound is characterized by the presence of a methyl ester group and a hydrochloride salt, which enhance its solubility and reactivity in various chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-lysine methyl ester hydrochloride typically involves the protection of the amino group of lysine, followed by methylation and esterification. One common method includes the use of tert-butoxycarbonyl (Boc) as a protective group. The steps are as follows:

    Protection: The amino group of lysine is protected using Boc anhydride to form Boc-Lysine.

    Methylation: The protected lysine is then methylated using methyl iodide in the presence of a base such as sodium hydride.

    Esterification: The carboxyl group is esterified using methanol and a catalyst like sulfuric acid.

    Deprotection: The Boc group is removed using trifluoroacetic acid, yielding N-Methyl-D-lysine methyl ester.

    Hydrochloride Formation: The final product is obtained by treating the ester with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production of N-Methyl-D-lysine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-lysine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-D-lysine methyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-D-lysine methyl ester hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It can also interact with receptors and other proteins, modulating their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride: A protected form of lysine used in peptide synthesis.

    Nα-Acetyl-L-lysine methyl ester hydrochloride: Another derivative of lysine with acetyl protection.

    Fmoc-Lysine derivatives: Used in solid-phase peptide synthesis

Uniqueness

N-Methyl-D-lysine methyl ester hydrochloride is unique due to its specific methylation and esterification, which enhance its solubility and reactivity. This makes it particularly useful in peptide synthesis and other biochemical applications where these properties are advantageous .

Properties

Molecular Formula

C8H19ClN2O2

Molecular Weight

210.70 g/mol

IUPAC Name

methyl (2R)-6-amino-2-(methylamino)hexanoate;hydrochloride

InChI

InChI=1S/C8H18N2O2.ClH/c1-10-7(8(11)12-2)5-3-4-6-9;/h7,10H,3-6,9H2,1-2H3;1H/t7-;/m1./s1

InChI Key

VOMBYPVECYNCTN-OGFXRTJISA-N

Isomeric SMILES

CN[C@H](CCCCN)C(=O)OC.Cl

Canonical SMILES

CNC(CCCCN)C(=O)OC.Cl

Origin of Product

United States

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